molecular formula C16H23NO2 B14501212 2-(2-Butyl-6-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 64957-65-9

2-(2-Butyl-6-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14501212
CAS No.: 64957-65-9
M. Wt: 261.36 g/mol
InChI Key: QWHYKESYBIPVQB-UHFFFAOYSA-N
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Description

2-(2-Butyl-6-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a synthetic organic compound characterized by its unique structural features. This compound belongs to the oxazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butyl-6-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a suitable phenyl derivative, followed by the introduction of the oxazole ring through cyclization reactions. Common reagents used in these reactions include strong acids or bases, and the reaction conditions may vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Butyl-6-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

2-(2-Butyl-6-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-Butyl-6-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Butyl-6-methoxyphenyl)benzonitrile
  • 2-Bromo-3,2’,6’-trimethoxy-6-methylbiphenyl

Uniqueness

Compared to similar compounds, 2-(2-Butyl-6-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole stands out due to its unique structural features and the specific applications it can be used for

Properties

CAS No.

64957-65-9

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

2-(2-butyl-6-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C16H23NO2/c1-5-6-8-12-9-7-10-13(18-4)14(12)15-17-16(2,3)11-19-15/h7,9-10H,5-6,8,11H2,1-4H3

InChI Key

QWHYKESYBIPVQB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=CC=C1)OC)C2=NC(CO2)(C)C

Origin of Product

United States

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